molecular formula C8H9IO B8350234 2-Iodo-2-phenylethan-1-ol

2-Iodo-2-phenylethan-1-ol

Cat. No.: B8350234
M. Wt: 248.06 g/mol
InChI Key: KBOTURXUTKMUPO-UHFFFAOYSA-N
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Description

2-Iodo-2-phenylethan-1-ol (C₈H₉IO) is a halogenated secondary alcohol featuring a phenyl group and an iodine atom on the second carbon of the ethan-1-ol backbone.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

2-iodo-2-phenylethanol

InChI

InChI=1S/C8H9IO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

KBOTURXUTKMUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)I

Origin of Product

United States

Preparation Methods

Beta-Iodobenzeneethanol can be synthesized through various methods. One common synthetic route involves the reaction of iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Iodo-2-phenylethan-1-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Beta-Iodobenzeneethanol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form beta-Iodobenzeneacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-Iodo-2-phenylethan-1-ol can yield beta-Iodobenzeneethane using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Beta-Iodobenzeneethanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Iodo-2-phenylethan-1-ol involves its interaction with molecular targets through its iodine and ethanol functional groups. The iodine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Iodo-2-phenylethan-1-ol with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications
This compound* C₈H₉IO 248.06 Iodine (C2) High polarizability; potential cross-coupling precursor
2-Phenylethan-1-ol (Phenylethanol) C₈H₁₀O 122.16 Hydroxyl (C1) Fragrance agent; naturally occurring
2-(2-Iodophenoxy)-1-phenylethan-1-ol C₁₄H₁₃IO₂ 340.16 Iodo-phenoxy (C2) Sonogashira coupling precursor (65% yield)
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol C₁₀H₁₀F₂O₂ 212.18 Difluoroethenyloxy Lower molecular weight; fluorinated analog
2-(2-Thienyl)ethanol C₆H₈OS 128.19 Thienyl (C2) Pharmaceutical intermediate; UN3334
2-(Oxolan-3-yl)-1-phenylethan-1-ol C₁₂H₁₆O₂ 192.25 Tetrahydrofuran ring Heterocyclic solubility modifier

*Theoretical properties inferred from analogs.

Substituent Effects on Reactivity

  • Iodo vs.
  • Iodo vs. Fluorinated Groups: The difluoroethenyloxy group in reduces steric hindrance compared to iodine, likely improving solubility in nonpolar solvents .
  • Thienyl vs.

Physicochemical Properties

  • Molecular Weight and Density: The iodine atom significantly increases molecular weight (248.06 g/mol) compared to phenylethanol (122.16 g/mol) or fluorinated analogs (212.18 g/mol), likely reducing volatility .
  • Solubility: Iodo compounds are generally less polar than hydroxylated analogs but more soluble in organic solvents than fully nonpolar derivatives. For example, 2-(oxolan-3-yl)-1-phenylethan-1-ol () may exhibit enhanced water solubility due to its tetrahydrofuran ring .

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